GlcNAc(b1-3)aldehydo-Gal
Description
Contextualization of Glycan Structural Diversity and Biological Significance
Glycobiology is the study of the structure, function, and biology of carbohydrates, also known as glycans. nih.gov Glycans are one of the most complex and diverse classes of biological molecules found in nature. nih.gov These sugar chains are fundamental components of glycoproteins, glycolipids, and proteoglycans, which are ubiquitous in biological systems. nih.govnih.gov Glycans are primarily found on the cell surface and in the extracellular matrix, where they play critical roles in a vast array of biological processes. nih.govnih.gov Their functions include modulating cell-cell interactions, cell adhesion, cellular recognition, and immune responses. nih.govontosight.ai The immense structural diversity of glycans arises from the varied monosaccharide units, linkage types, and branching patterns, which allows for a high density of biological information to be encoded. nih.govyoutube.com Aberrations in glycan structures are often associated with pathological conditions, including cancer and inflammatory diseases, making them important targets for research and therapeutic development. nih.govnih.gov
Overview of GlcNAc(β1-3)Galactose Disaccharide Architectures in Biological Systems
The disaccharide N-acetylglucosaminyl-β(1-3)-galactose, or GlcNAc(β1-3)Gal, is a significant structural motif found in various glycoconjugates in vertebrates and plants. This core structure is a type 1 chain, which serves as a precursor for more complex glycan structures. nih.gov For instance, in plants, the GlcNAc(β1-3)Gal sequence is essential for the biosynthesis of the Lewis a epitope. nih.gov This process involves a β1,3-galactosyltransferase that adds a galactose residue to a terminal N-acetylglucosamine (GlcNAc). nih.gov
In humans, this disaccharide is a key component of human milk oligosaccharides (HMOs), such as lacto-N-tetraose, which has the structure Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)Glc. wikipedia.org These complex sugars are not digested by the infant and act as prebiotics, promoting the growth of beneficial gut bacteria. wikipedia.org The GlcNAc(β1-3)Gal linkage is also found in the core structures of O-glycans and as part of the lacto-series glycolipids. The presence of this disaccharide in such a wide range of biological molecules underscores its importance in cellular processes and organismal development.
Rationale for Aldehyde Functionalization in Glycoscience Research
The introduction of a chemically reactive aldehyde group into a glycan structure, creating a molecule like GlcNAc(b1-3)aldehydo-Gal, is a powerful strategy in glycobiology research. This modification transforms the glycan into a versatile tool for a variety of applications. The native glycan's reducing end exists in equilibrium between a cyclic hemiacetal and an open-chain form that contains a free aldehyde, but selective oxidation of a specific sugar residue, in this case, the terminal galactose, provides a unique and strategically placed reactive handle. nih.govncert.nic.in This aldehyde functionalization is not a naturally occurring modification but a deliberate chemical alteration designed for specific research purposes.
Chemical Reactivity for Bioconjugation and Labeling
The primary advantage of an aldehyde group is its chemoselective reactivity. Aldehydes can react with specific nucleophiles, such as hydrazides, aminooxy groups, and hydrazines, to form stable covalent bonds like hydrazones and oximes. nih.govacs.orgacs.org This reactivity is particularly useful because these functional groups are generally absent in native biological systems, thus preventing non-specific side reactions. acs.org
This specific chemistry allows for the precise attachment of various molecular probes to the glycan. Researchers can conjugate fluorophores for imaging, biotin (B1667282) for affinity purification, or link the glycan to surfaces like microarrays for high-throughput binding studies. nih.govacs.org This labeling strategy is fundamental to glycomics, enabling the detection, quantification, and functional analysis of glycans in complex biological samples. nih.govnih.govshopshimadzu.com
| Reaction Type | Reactants | Product | Bond Formed |
| Hydrazone Ligation | Aldehyde + Hydrazide | Hydrazone | C=N-NH |
| Oxime Ligation | Aldehyde + Aminooxy | Oxime | C=N-O |
Utility in Enzymatic Substrate Design
Aldehyde-functionalized glycans also serve as valuable tools for studying enzymes involved in glycan metabolism, such as glycosyltransferases and glycosidases. nih.gov These modified glycans can act as substrate analogs to probe the active sites of these enzymes. For example, the aldehyde group can be used as a reactive trap to form a covalent bond with an amino acid residue in the enzyme's active site, allowing for the identification and characterization of the enzyme.
Furthermore, these aldehyde-tagged substrates can be used in enzyme assays. The conjugation of a reporter molecule to the aldehyde allows for the monitoring of enzyme activity. The transfer of the aldehyde-containing glycan by a glycosyltransferase to an acceptor molecule can be detected and quantified, providing insights into the enzyme's kinetics and substrate specificity. This chemoenzymatic approach, which combines chemical synthesis of modified substrates with enzymatic assays, is a powerful method for dissecting complex biological pathways. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11-,12-,13-,14+/m1/s1 |
InChI Key |
MGEICUVBTAEZNP-BTQUHPNKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Glcnac β1 3 Aldehydo Gal and Analogous Structures
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high specificity of enzymes for creating the desired glycosidic linkage, followed by a chemical step to achieve the final aldehyde structure. This combination often provides a more efficient and regioselective route compared to purely chemical methods.
Enzymatic Formation of the GlcNAc(β1-3)Gal Glycosidic Linkage
The key step in the chemoenzymatic synthesis is the creation of the N-acetylglucosaminyl-β(1-3)-galactose (GlcNAc(β1-3)Gal) backbone. This is accomplished using specific glycosyltransferases that catalyze the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, typically UDP-GlcNAc, to the 3-hydroxyl group of a galactose (Gal) acceptor.
The primary enzymes employed for this purpose are β-1,3-N-acetylglucosaminyltransferases (B3GNTs). wikipedia.orgpnas.org These enzymes are crucial in the biosynthesis of various important glycans, including poly-N-acetyllactosamine chains, which are composed of repeating [Galβ(1-4)GlcNAcβ(1-3)]n units. oup.comnih.gov The involvement of B3GNTs in forming the β(1-3) linkage onto a galactose residue makes them ideal catalysts for this synthesis. nih.gov Several members of the B3GNT family exist, with differing substrate specificities. nih.govnih.govuniprot.org For instance, human β3GnT shows a marked preference for galactose-containing acceptors like Gal(β1–4)Glc(NAc). pnas.org
A practical application of this enzymatic approach is seen in the synthesis of Lacto-N-triose II (LNTri II), a human milk oligosaccharide with the structure GlcNAcβ1,3Galβ1,4Glc. nih.govmedchemexpress.com The synthesis of this trisaccharide inherently involves the formation of the target GlcNAc(β1-3)Gal linkage. Whole-cell biocatalytic strategies have been developed using engineered microbial hosts that express the necessary enzymes, including a β-1,3-N-acetylglucosaminyltransferase (often designated LgtA), to produce LNTri II from lactose (B1674315) and GlcNAc. acs.org
Alternative enzymatic methods include the use of glycosynthases or transglycosylation reactions. Glycosynthases, which are engineered glycosidases, can catalyze the formation of glycosidic bonds without the risk of product hydrolysis. acs.org A glycosynthase derived from Bifidobacterium bifidum β-N-acetylhexosaminidase has been shown to be highly active and selective in catalyzing the β-1,3-glycosylation of lactose using an N-acetyl-d-glucosamine 1,2-oxazoline donor, yielding LNTri II efficiently. acs.org Additionally, transglycosylation using wild-type enzymes like N-acetylhexosaminidase can also produce the desired linkage, although often with a mixture of regioisomers. nih.gov
| Enzyme/Method | Enzyme Source/Type | Donor Substrate | Acceptor Substrate | Product | Reference |
|---|---|---|---|---|---|
| β-1,3-N-acetylglucosaminyltransferase (B3GNT) | Human, Mouse | UDP-GlcNAc | Gal(β1–4)Glc(NAc)-R | GlcNAc(β1-3)Gal(β1–4)Glc(NAc)-R | pnas.orgoup.com |
| Whole-Cell Biocatalysis (LgtA) | Engineered E. coli | UDP-GlcNAc (synthesized in situ) | Lactose | Lacto-N-triose II | acs.org |
| Glycosynthase | Engineered B. bifidum β-N-acetylhexosaminidase | GlcNAc 1,2-oxazoline | Lactose | Lacto-N-triose II | acs.org |
| Transglycosylation | Nocardia orientalis N-acetylhexosaminidase | N,N'-diacetylchitobiose | Methyl β-lactoside | Lacto-N-triose II methyl glycoside (and isomers) | nih.gov |
Subsequent Chemical Oxidation for Aldehyde Generation
Once the GlcNAc(β1-3)Gal disaccharide is formed, the next step is the selective introduction of an aldehyde group onto the galactose residue. This is typically achieved through the oxidative cleavage of vicinal diols present on the galactose ring.
Sodium periodate (B1199274) (NaIO₄) is a widely used reagent for the oxidative cleavage of the carbon-carbon bond between two adjacent hydroxyl groups (vicinal diols), converting them into two aldehyde groups. wiley-vch.denih.gov In the context of a terminal galactose residue within the GlcNAc(β1-3)Gal structure, periodate oxidation offers a straightforward method to generate the desired aldehyde functionality.
The galactose ring in its pyranose form contains vicinal diols, for example, between C1-C2, C2-C3, and C3-C4. However, since the C3 hydroxyl is involved in the glycosidic linkage, it is protected from oxidation. The primary site of cleavage on the terminal, non-reducing galactose residue would be the bond between the C1 and C2 hydroxyls or C2 and C4 if C3 is linked. If the reaction is performed on the free disaccharide where the galactose anomeric carbon can open to its acyclic aldehyde form, the resulting polyol structure presents multiple sites for cleavage.
More commonly, periodate oxidation is performed on the cyclic glycoside. The specificity of the cleavage depends on the stereochemistry of the hydroxyl groups. Mild oxidation conditions can be used to control the reaction. For instance, mild periodate treatment of glycoproteins is known to oxidize the terminal galactose and sialic acid residues. nih.gov The oxidation of a terminal galactopyranoside with one equivalent of periodate can lead to the cleavage of the C-C bond of a vicinal diol, resulting in a dialdehyde (B1249045) derivative. This process is the basis for methods used to study carbohydrate structures and to introduce reactive handles for bioconjugation. nih.gov
While periodate oxidation is effective, it can lead to ring cleavage and the formation of a dialdehyde. If the goal is to specifically generate a single aldehyde at a defined position, such as the C6 carbon, alternative methods are required.
Galactose Oxidase: A highly specific enzymatic alternative is the use of galactose oxidase. This fungal enzyme catalyzes the oxidation of the primary alcohol at the C6 position of galactose and its derivatives to the corresponding aldehyde (a galacto-hexodialdo-1,5-pyranoside). pnas.orgnih.gov This reaction is coupled to the reduction of molecular oxygen to hydrogen peroxide. The high specificity of galactose oxidase for the C6-hydroxyl of galactose residues makes it an excellent tool for generating a C6-aldehyde on the GlcNAc(β1-3)Gal structure without affecting the rest of the molecule. Optimized reaction conditions, often including catalase to remove the hydrogen peroxide byproduct, can lead to high yields of the desired C6-aldehyde. pnas.org
Chemical Oxidation Methods: Non-enzymatic chemical methods that can convert primary alcohols to aldehydes without over-oxidation to carboxylic acids are also applicable. These include Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and the Dess-Martin periodinane (DMP) oxidation. nih.gov These methods would require prior protection of the secondary hydroxyl groups on the galactose ring to ensure selective oxidation of the C6-hydroxyl group, making them part of a more complex multi-step chemical synthesis rather than a simple, single-step addition to the enzymatically-produced disaccharide.
Chemical Synthesis Pathways
Purely chemical synthesis of GlcNAc(β1-3)aldehydo-Gal requires careful planning of protecting group strategies to control both regioselectivity (formation of the 1-3 linkage) and stereoselectivity (formation of the β-anomer).
Controlled Glycosylation for β1-3 Linkage Formation
The chemical synthesis of the GlcNAc(β1-3)Gal disaccharide is a challenging task due to the multiple hydroxyl groups of similar reactivity on the galactose acceptor. The key is to selectively leave only the C3-hydroxyl group of the galactose unit available for glycosylation.
Protecting Group Strategy: A typical strategy involves using a galactose acceptor with protecting groups at the C1, C2, C4, and C6 positions. For example, a methyl galactopyranoside can be used where the C2, C4, and C6 hydroxyls are protected by benzyl (B1604629) ethers or other suitable groups, leaving the C3-hydroxyl free to act as the nucleophile. Experimental and theoretical studies have shown that the equatorial OH-3 group on a galactose acceptor is generally more reactive than the axial OH-4 group, which intrinsically favors the desired 1-3 linkage formation when both are available. nih.gov The choice of protecting groups can further enhance this selectivity. wiley-vch.denih.govuniversiteitleiden.nl
Stereocontrol of the Glycosidic Bond: The formation of the β-glycosidic linkage is typically directed by the N-acetyl group at the C2 position of the N-acetylglucosamine donor. This is a classic example of neighboring group participation. nih.gov An acetyl or other participating ester-type group at C2 attacks the anomeric center upon departure of the leaving group, forming a stable intermediate (a dioxolenium ion). The glycosyl acceptor (the C3-OH of galactose) can then only attack from the "top" face, resulting in the exclusive formation of the desired 1,2-trans product, which in the case of GlcNAc is the β-glycoside. nih.gov
Preparation of a GlcNAc donor with a suitable leaving group at the anomeric position and a participating group at C2.
Preparation of a galactose acceptor with protecting groups on all hydroxyls except at the C3 position.
A promoter-mediated glycosylation reaction (e.g., using TMSOTf or other Lewis acids) to couple the donor and acceptor. beilstein-journals.org
Deprotection of the resulting disaccharide.
Selective oxidation of the galactose moiety as described in section 2.1.2 to generate the final aldehyde product.
| Feature | Chemoenzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Regioselectivity (Linkage) | High, determined by enzyme specificity (e.g., B3GNT). | Dependent on complex protecting group strategies. |
| Stereoselectivity (Anomer) | High, determined by enzyme specificity. | High, typically controlled by neighboring group participation from the C2-N-acetyl group. |
| Reaction Steps | Fewer steps for core disaccharide synthesis. | Multiple protection and deprotection steps required. |
| Reaction Conditions | Generally mild, aqueous conditions. | Often requires anhydrous conditions, inert atmospheres, and cryogenic temperatures. |
| Overall Yield | Can be very high, especially with optimized biocatalysts. | Can be lower due to the multi-step nature of the process. |
Selective Derivatization of Terminal Galactose to Aldehyde
The conversion of the primary alcohol of the terminal galactose in the GlcNAc(β1-3)Gal structure to an aldehyde is a key step that demands mild and highly selective oxidation conditions to prevent over-oxidation to a carboxylic acid or unwanted side reactions. Several modern synthetic methods are well-suited for this purpose. wikipedia.orgumn.edutcichemicals.comwikipedia.orgwikipedia.org
Activated DMSO Oxidations: Methods based on dimethyl sulfoxide (DMSO) are frequently employed. The Swern oxidation, for example, uses oxalyl chloride or trifluoroacetic anhydride to activate DMSO at very low temperatures (typically -78 °C). wikipedia.orgumn.eduorganicchemistrytutor.comchemistrysteps.com This generates a reactive species that efficiently oxidizes the primary alcohol to an aldehyde. organicchemistrytutor.comchemistrysteps.com The mild, low-temperature conditions are ideal for complex and sensitive molecules like carbohydrates, minimizing the risk of degradation. wikipedia.org
Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is another powerful reagent for this transformation. tcichemicals.comwikipedia.orgwikipedia.orgacs.org DMP offers the significant advantages of operating under neutral pH and at room temperature, which simplifies the reaction setup and workup. wikipedia.org Its high chemoselectivity for oxidizing primary and secondary alcohols makes it a reliable choice for modifying carbohydrates without affecting other sensitive functional groups. wikipedia.orgwikipedia.org
TEMPO-Mediated Oxidation: The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical provides a catalytic route to selective oxidation. nih.govresearchgate.netfrontiersin.org In the presence of a co-oxidant like sodium hypochlorite, TEMPO selectively catalyzes the oxidation of primary alcohols. nih.govgoogle.comresearchgate.net The reaction is typically performed at a controlled pH (around 9.5 for polysaccharides) to ensure selectivity for the primary alcohol and prevent over-oxidation. nih.gov An enzymatic approach using galactose oxidase also offers exceptional selectivity, specifically targeting the C6 hydroxyl of terminal galactose residues to form an aldehyde. nih.govnih.gov
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C, CH₂Cl₂ | High chemoselectivity, mild conditions for sensitive substrates. wikipedia.orgorganicchemistrytutor.com | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (B99878) byproduct. wikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, Neutral pH, CH₂Cl₂ | Mild conditions, short reaction times, high yields, easy workup. tcichemicals.comwikipedia.org | Reagent is expensive and potentially explosive on a large scale. wikipedia.org |
| TEMPO-Mediated Oxidation | TEMPO (catalytic), NaOCl (co-oxidant) | 0 °C to RT, pH 9-11 | Catalytic, highly selective for primary alcohols, uses inexpensive co-oxidant. nih.govfrontiersin.org | Reaction rate and selectivity can be pH-dependent. nih.gov |
| Galactose Oxidase | Galactose Oxidase Enzyme, O₂ | Physiological pH and temperature | Extremely high substrate and site selectivity for terminal galactose. nih.govnih.gov | Limited to terminal galactose residues; enzyme availability and stability can be concerns. |
Strategies for Isotopic Labeling of GlcNAc(β1-3)aldehydo-Gal for Research Applications
Isotopic labeling of GlcNAc(β1-3)aldehydo-Gal with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) is essential for its use in advanced research applications, particularly in quantitative mass spectrometry and for tracing metabolic pathways. nih.govnih.govmdpi.com
Deuterium (²H) Labeling: Deuterium can be incorporated into the carbohydrate structure in several ways. One common method is through hydrogen/deuterium exchange (HDX), where labile protons on hydroxyl groups are exchanged for deuterium by exposure to a deuterated solvent like D₂O. nih.gov For more specific labeling, deuterated reagents can be used during synthesis. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) at a precursor stage can introduce deuterium at a specific carbon atom, which is then carried through to the final aldehyde product. nih.gov This approach is valuable for creating internal standards for mass spectrometry, where the mass shift allows for precise quantification. nih.gov
Carbon-13 (¹³C) Labeling: Incorporating ¹³C provides a stable isotopic signature for tracing the carbon backbone of the molecule. nih.gov This is most effectively achieved by using ¹³C-enriched starting materials in the synthesis. For instance, the synthesis of the disaccharide can be performed using commercially available D-Galactose-1-¹³C or uniformly labeled D-Galactose-¹³C₆. nih.govsigmaaldrich.commedchemexpress.commedchemexpress.com This allows the ¹³C label to be positioned specifically in the galactose residue of the final GlcNAc(β1-3)aldehydo-Gal molecule. nih.govacs.org Such labeled compounds are instrumental in metabolic studies and can serve as internal standards for quantitative glycomics, helping to normalize for variations in sample preparation and instrument response. nih.govnih.govwaters.com
| Isotope | Labeling Approach | Typical Reagents/Precursors | Key Application |
|---|---|---|---|
| Deuterium (²H) | Solvent Exchange (HDX) | D₂O | Probing structure and conformation via H/D exchange rates. nih.gov |
| Deuterium (²H) | Reductive Labeling | Sodium Borodeuteride (NaBD₄) | Creating specific mass shifts for MS-based quantification. nih.gov |
| Carbon-13 (¹³C) | Enzymatic Incorporation | UDP-UL-¹³C₆-galactose | Studying specific protein-ligand binding epitopes by NMR. nih.gov |
| Carbon-13 (¹³C) | Chemical Synthesis | ¹³C-labeled monosaccharides (e.g., D-Galactose-¹³C₆) | Metabolic flux analysis and as internal standards for quantitative proteomics/glycomics. nih.govnih.govwaters.com |
| Carbon-13 (¹³C) | Re-N-acetylation | ¹³C-labeled Acetic Anhydride | Labeling N-acetylated sugars for retention time normalization in chromatography. acs.orgnih.gov |
Iii. Enzymatic Interactions and Substrate Specificity of Glcnac β1 3 Aldehydo Gal
Recognition by Glycosyltransferases and Glycosidases
Glycosyltransferases and glycosidases exhibit high specificity for the structure, linkage, and stereochemistry of their substrates. nih.gov The recognition process often involves multiple contact points within the enzyme's active site, encompassing not only the terminal sugar residue but also adjacent parts of the molecule. nih.gov The conversion of the galactose residue to its aldehyde form fundamentally alters the key structural features required for such enzymatic recognition.
β1-3 Galactosyltransferases (β3GalT) are enzymes that catalyze the transfer of galactose from a donor substrate, typically UDP-galactose, to an acceptor molecule. nih.gov A key function of some β3GalTs is the synthesis of the Type 1 chain (Galβ1-3GlcNAc), a precursor for various glycan structures, including the Lewis a epitope in plants. nih.govnih.gov In this context, a molecule with a terminal GlcNAc residue, such as the non-reducing end of GlcNAc(β1-3)aldehydo-Gal, could theoretically serve as an acceptor substrate for further glycosylation.
Table 1: Characteristics of Representative β1-3-Glycosyltransferases This table summarizes the properties of enzymes that synthesize or act on β1-3-galactosyl linkages, the precursor structure to the aldehyde-modified compound.
| Enzyme | Source Organism | Function | Typical Acceptor Substrate | Reference |
|---|---|---|---|---|
| GALT1 | Arabidopsis thaliana | Synthesizes Type 1 chains (Galβ1-3GlcNAc) on N-glycans | N-glycans with terminal GlcNAc | nih.gov |
| β3Gal-T5 | Human | Synthesizes Type 1 chains on colorectal and pancreatic epithelia | β-N-acetylglucosamine residues | |
| OsGalT | Oryza sativa (Rice) | Essential for Lewis a structure formation on N-glycans | N-glycans with terminal GlcNAc | nih.gov |
β1-3 Galactosidases are exoglycosidases that specifically catalyze the hydrolysis of terminal, non-reducing β1-3 linked galactose residues from oligosaccharides and glycoconjugates. neb.comavantorsciences.com These enzymes are crucial tools in glycobiology for the structural analysis of glycans. Their activity is highly specific to the β1-3 linkage; for instance, commercially available β1-3 galactosidase shows a more than 100-fold preference for β1-3 linkages over β1-6 linkages and over 500-fold preference compared to β1-4 linkages. neb.comneb.com The natural substrate for these enzymes is the disaccharide precursor Galβ1-3GlcNAc, linked to a larger structure. Studies on thermostable β-1,3-galactosidases, such as one from Marinomonas sp., highlight their potential in both the hydrolysis and synthesis (via transgalactosylation) of oligosaccharides with β-1,3 linkages. nih.gov
Table 2: Properties of a Commercial β1-3 Galactosidase This table provides data for a representative enzyme that acts on the precursor of the target compound.
| Property | Value/Description | Reference |
|---|---|---|
| Enzyme Name | β1-3 Galactosidase | neb.com |
| EC Number | 3.2.1.145 | |
| Catalytic Activity | Hydrolysis of terminal β1-3 linked Gal residues | neb.com |
| Source | Recombinant, expressed in E. coli | neb.com |
| Theoretical Molecular Weight | 66 kDa | neb.com |
| Optimal pH | ~6.0 | nih.gov |
| Specificity | Highly specific for β1-3 linkages over β1-4 and β1-6 | neb.comneb.com |
The modification of the reducing-end galactose to an aldehyde fundamentally alters it from a substrate perspective. For a hydrolytic enzyme like β1-3 galactosidase, the substrate is the glycosidic bond itself, which involves the anomeric carbon (C1) of the galactose in its cyclic form. In GlcNAc(β1-3)aldehydo-Gal, the galactose ring is opened and the anomeric carbon is part of an aldehyde functional group. Consequently, the β-glycosidic bond that the enzyme is built to recognize and cleave does not exist in the same way, making the compound an unsuitable substrate for hydrolysis by β-galactosidases.
For glycosyltransferases where the molecule might act as an acceptor at the non-reducing GlcNAc end, the impact is less direct but still significant. Enzyme active sites are precisely shaped pockets that recognize the three-dimensional structure and charge distribution of their substrates. nih.govnih.gov Changing a large portion of the substrate molecule, even at a distance from the reaction center, can disrupt crucial secondary contacts that are necessary for proper substrate orientation and catalysis. The aldehyde group is chemically reactive and structurally different from a hydroxyl group, which could lead to non-productive binding or complete rejection by the enzyme.
Role as an Acceptor or Donor in Glycoconjugate Biosynthesis Research
In glycosylation reactions, a donor substrate provides the sugar to be transferred, while an acceptor substrate is the molecule to which the sugar is attached.
Role as a Donor: GlcNAc(β1-3)aldehydo-Gal cannot function as a donor substrate for glycosyltransferases. These enzymes universally utilize high-energy nucleotide-activated sugars, such as UDP-Gal, CMP-Sia, or GDP-Fuc, as donor substrates. nih.govnih.govnih.gov This activation provides the necessary free energy for the transfer reaction. The aldehyde-modified disaccharide lacks the required nucleotide phosphate (B84403) leaving group and cannot be recognized by the donor-binding site of glycosyltransferases.
Role as an Acceptor: The potential for GlcNAc(β1-3)aldehydo-Gal to act as an acceptor substrate in enzymatic synthesis is plausible but likely limited. The terminal, non-reducing GlcNAc residue possesses free hydroxyl groups that could serve as attachment points for other sugars by the action of appropriate glycosyltransferases (e.g., fucosyltransferases or sialyltransferases). However, as discussed (3.1.3), the efficiency of such a reaction would be highly dependent on the specific enzyme's tolerance for the aldehyde modification at the other end of the molecule. In chemoenzymatic synthesis, where precise control is paramount, researchers often prefer well-characterized acceptors to ensure high yields and product homogeneity. rsc.orgresearchgate.net
Enzymatic Tagging and Modification Strategies Utilizing the Aldehyde Group
While GlcNAc(β1-3)aldehydo-Gal itself is not a primary tool in enzymatic tagging, its core feature—the aldehyde group—is central to a powerful and widely used chemoenzymatic strategy known as "aldehyde tagging". acs.orggoogle.comwikipedia.org This method allows for the site-specific glycosylation of proteins. acs.orgnih.govscienceopen.com
The strategy involves the following steps:
Genetic Encoding of an Aldehyde Tag: A short peptide sequence, known as a sulfatase motif (e.g., LCTPSR or CxPxR), is genetically engineered into a target protein at a desired location. acs.orgnih.gov
Enzymatic Aldehyde Generation: A co-expressed or externally added Formylglycine Generating Enzyme (FGE) recognizes this motif and oxidizes the cysteine residue within it to a Cα-formylglycine (fGly) residue. This fGly residue contains a bio-orthogonal aldehyde group. acs.orgacs.org
Chemical Ligation: The aldehyde serves as a unique chemical handle. An aminooxy-functionalized sugar (e.g., aminooxy-GlcNAc) is then attached to the protein via a stable oxime linkage through a chemoselective reaction. acs.orgnih.gov
Enzymatic Elongation: The protein is now site-specifically tagged with a single, defined sugar residue (e.g., GlcNAc). This initial sugar can then serve as a primer for further enzymatic glycosylation. Using specific glycosyltransferases or engineered glycosidases (glycosynthases), complex and homogeneous N- or O-glycans can be built upon this foundation. acs.orgnih.gov For example, an engineered endoglycosidase, EndoS-D233Q, can transfer complex N-glycans to the oxime-linked GlcNAc on an antibody Fc fragment. nih.gov
This chemoenzymatic approach leverages the unique reactivity of the aldehyde group for chemical conjugation, followed by the high precision of enzymatic synthesis to create custom, homogeneously glycosylated proteins for research and therapeutic applications. acs.orgdntb.gov.ua
Table 3: Overview of the Aldehyde Tag Chemoenzymatic Strategy
| Step | Process | Key Molecules/Enzymes | Outcome | Reference |
|---|---|---|---|---|
| 1 | Genetic Engineering | Target protein, Sulfatase motif (e.g., LCTPSR) | Recombinant protein containing the recognition sequence | acs.orgnih.gov |
| 2 | Enzymatic Conversion | Formylglycine Generating Enzyme (FGE) | Site-specific conversion of Cysteine to Formylglycine (aldehyde) | google.comacs.org |
| 3 | Chemical Conjugation | Aminooxy-sugar (e.g., AO-GlcNAc), Oxime ligation chemistry | Site-specific attachment of a single sugar via an oxime bond | acs.orgnih.gov |
| 4 | Enzymatic Elongation | Glycosyltransferases, Glycosynthases (e.g., EndoS-D233Q) | Synthesis of complex, homogeneous glycans on the protein | acs.orgnih.gov |
Compound and Enzyme Glossary
Table 4: List of Compounds and Enzymes Mentioned
| Name | Abbreviation | Description |
|---|---|---|
| N-acetylglucosaminyl-β(1,3)-aldehydo-galactose | GlcNAc(β1-3)aldehydo-Gal | The primary subject disaccharide with a reducing-end aldehyde. |
| N-acetylglucosamine | GlcNAc | An amino sugar, a common component of glycans. |
| Galactose | Gal | A monosaccharide sugar. |
| Uridine diphosphate (B83284) galactose | UDP-Gal | An activated sugar nucleotide, serves as a donor for galactosyltransferases. |
| Aminooxy N-acetylglucosamine | AO-GlcNAc | A chemically modified GlcNAc used for ligation to aldehyde groups. |
| Formylglycine | fGly | An amino acid containing an aldehyde group, generated by FGE. |
| β1-3 Galactosyltransferase | β3GalT | An enzyme that transfers galactose in a β1-3 linkage. |
| β1-3 Galactosidase | - | An enzyme that hydrolyzes terminal β1-3 galactose linkages. |
| Formylglycine Generating Enzyme | FGE | An enzyme that oxidizes cysteine to formylglycine within a specific peptide motif. |
| Endoglycosidase S (engineered) | EndoS-D233Q | An engineered enzyme (glycosynthase) used to transfer complex glycans. |
Iv. Research Applications of Glcnac β1 3 Aldehydo Gal in Probing Glycan Function
Development of Chemical Probes for Glycoprotein and Glycolipid Studies
The aldehyde functionality of GlcNAc(β1-3)aldehydo-Gal is central to its utility in creating chemical probes for studying glycoproteins and glycolipids. This reactive group allows for the attachment of various reporter molecules, facilitating the detection, isolation, and characterization of glycoconjugates.
Biotinylation and Fluorescent Labeling via Aldehyde Chemistry
The aldehyde group of GlcNAc(β1-3)aldehydo-Gal can be selectively targeted for biotinylation and fluorescent labeling. This is often achieved through chemical ligation strategies, such as the use of hydrazide or aminooxy-functionalized biotin (B1667282) or fluorescent dyes. These reagents react with the aldehyde to form stable hydrazone or oxime linkages, respectively.
This approach has been instrumental in the chemoenzymatic labeling of O-GlcNAc-modified proteins. In this method, an engineered galactosyltransferase can be used to transfer a galactose analog bearing a reactive group, which can then be coupled to a biotin or fluorescent probe. nih.gov For instance, the transfer of galactose to O-GlcNAc residues by galactosyltransferase, followed by oxidation of the galactose to create an aldehyde, allows for subsequent conjugation with hydrazide-containing probes. nih.gov This strategy enables the direct in-gel fluorescence detection and cellular imaging of O-GlcNAc-modified proteins. nih.gov
The choice between different labeling strategies, such as those involving click chemistry with azide-alkyne cycloadditions, can influence the efficiency and specificity of labeling. nih.gov While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has shown high sensitivity in proteomic studies, its in vivo application is limited by the toxicity of the copper catalyst. nih.gov
Affinity-Based Enrichment and Isolation of Glycoconjugates
The ability to biotinylate GlcNAc(β1-3)aldehydo-Gal and related structures is crucial for the affinity-based enrichment and isolation of glycoconjugates. Once biotinylated, these molecules can be captured using streptavidin-coated beads or surfaces, a technique widely used for the purification and concentration of low-abundance glycoproteins and glycolipids from complex biological samples.
This enrichment is a critical step in O-GlcNAc proteomics, allowing for the identification of O-GlcNAcylated proteins and their sites of modification. nih.gov Various methods, including the use of specific antibodies and lectins, have been developed for the affinity enrichment of O-GlcNAc-modified proteins. nih.gov For example, a lectin isolated from the mushroom Agrocybe aegerita, known as AANL, and its engineered mutants have demonstrated high affinity and improved specificity for terminal nonreducing GlcNAc residues, making them valuable tools for enrichment. nih.gov
The combination of chemoenzymatic labeling and affinity enrichment has significantly advanced our ability to study the O-GlcNAc proteome. By labeling O-GlcNAc residues with biotin, researchers have been able to identify hundreds of novel glycoproteins from various tissues, including the mammalian brain. nih.gov
Investigating Glycan-Protein Interactions in Model Systems
Understanding the interactions between glycans and proteins is fundamental to deciphering their biological roles. GlcNAc(β1-3)aldehydo-Gal and its derivatives are valuable tools in these investigations, particularly in the context of lectin-binding assays and glycan arrays.
Use in Lectin-Binding Assays and Glycan Array Development
Glycan microarrays are powerful tools for characterizing the binding specificities of glycan-binding proteins (GBPs), such as lectins. nih.govnih.gov These arrays consist of a collection of structurally defined glycans immobilized on a solid support, allowing for the high-throughput analysis of protein-glycan interactions. nih.govresearchgate.net
GlcNAc-containing structures, including those related to GlcNAc(β1-3)aldehydo-Gal, are important components of these arrays. By presenting a diverse range of glycans, these arrays enable researchers to determine the relative binding affinities of lectins and other GBPs for different glycan structures. nih.gov This information provides insights into the fine specificity of these proteins and can help to elucidate their biological functions. nih.govresearchgate.net For example, lectin microarrays have been used to analyze glycosylation changes associated with diseases like cancer. mdpi.com
The development of glycan arrays has been facilitated by both the chemical synthesis of oligosaccharides and their purification from natural sources. nih.gov These platforms have been instrumental in defining the binding preferences of various lectin families, such as the galectins, which play roles in cell signaling, development, and immunity. nih.govresearchgate.net
Studying Specificity of Glycan-Binding Proteins
The specificity of glycan-binding proteins is often subtle and can be influenced by small changes in glycan structure. nih.gov GlcNAc(β1-3)aldehydo-Gal and related compounds, when incorporated into glycan arrays or used in other binding assays, allow for a detailed examination of these specificities.
For instance, studies using glycan arrays have revealed the differential recognition of various glycan structures by different galectins. nih.gov While all galectins share a common affinity for β-galactose-containing structures, variations in their carbohydrate-binding domains lead to distinct binding preferences. nih.gov The presentation of glycans, whether in solution or on a solid phase, can also influence the binding specificity of these proteins. nih.gov
By systematically altering the structure of the glycans presented, researchers can map the binding epitopes of GBPs and identify key structural features required for recognition. This approach has been used to study the binding of lectins to complex N-glycans, O-glycans, and blood group antigens. zbiotech.comnih.gov For example, the binding of some lectins is sensitive to the presence of sialic acid or fucose modifications on the glycan. zbiotech.com
Elucidating Glycosylation Pathways and Enzyme Mechanisms
GlcNAc(β1-3)aldehydo-Gal and its analogs serve as valuable substrates and probes for elucidating the mechanisms of glycosylation pathways and the enzymes involved. The O-GlcNAc modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins, is regulated by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). nih.govnih.gov
Chemical and biochemical strategies employing modified GlcNAc derivatives have been crucial in exploring the substrate recognition of these enzymes. nih.gov For example, the use of radiolabeled donor substrates like UDP-[³H]galactose in conjunction with galactosyltransferase was instrumental in the initial discovery of O-GlcNAc. nih.govnih.gov This chemoenzymatic approach allows for the labeling of terminal GlcNAc residues on proteins. nih.gov
Furthermore, synthetic glycan analogs are used to investigate the acceptor specificities of various glycosyltransferases involved in the synthesis of O-glycan core structures. nih.gov By testing the activity of these enzymes with a panel of different acceptor substrates, researchers can determine their substrate preferences and kinetic parameters. nih.gov This information is critical for understanding how the complex repertoire of O-glycans is generated within the cell. The binding of acceptor oligosaccharides to glycosyltransferases, such as β4-galactosyltransferase I, can also reveal different ligand binding modes and provide insights into the catalytic mechanism. nih.gov
Research on "GlcNAc(β1-3)aldehydo-Gal" Inconclusive
Following a comprehensive search of scientific literature and databases, no specific information or research findings could be located for the chemical compound designated as “GlcNAc(β1-3)aldehydo-Gal.” This includes a lack of data regarding its application as a substrate mimic for glycosyltransferase activity profiling or its use in exploring glycosidase specificity and inhibition, as outlined in the requested article structure.
Extensive searches were conducted using various related keywords and concepts, including aldehydo-disaccharides, glycosyltransferase substrate mimics, and glycosidase inhibitors. While these searches yielded a wealth of information on the general principles of enzyme assays, the roles of other substrate analogs, and the synthesis of related glycan structures, the specific compound “GlcNAc(β1-3)aldehydo-Gal” was not mentioned in any of the retrieved scholarly articles or patents.
This absence of information suggests several possibilities: the compound may be known by a different, non-standard name; it may be a novel compound that has not yet been described in published literature; or the provided nomenclature may be inaccurate.
Without any available research data, it is not possible to generate a scientifically accurate and informative article on the specified topics related to “GlcNAc(β1-3)aldehydo-Gal.” Further clarification of the compound's identity or alternative nomenclature would be necessary to proceed with the requested content creation.
V. Advanced Analytical and Structural Characterization of Glcnac β1 3 Aldehydo Gal
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone in the analysis of carbohydrates like GlcNAc(β1-3)aldehydo-Gal, providing detailed information on their structure and composition.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of delicate and non-volatile molecules like oligosaccharides. youtube.com It allows for the ionization of the analyte directly from a solution, which is crucial for coupling with liquid chromatography (LC) for online separation and analysis. nih.gov For a disaccharide such as GlcNAc(β1-3)aldehydo-Gal, ESI-MS can readily determine its molecular weight. In positive ion mode, the molecule can be detected as a protonated molecule [M+H]⁺, or more commonly as an adduct with alkali metal ions like sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present in the sample or added to enhance ionization. nih.gov In negative ion mode, deprotonated molecules [M-H]⁻ or adducts with anions like formate (B1220265) [M+HCOO]⁻ can be observed. rsc.orgresearchgate.net The choice of ionization mode can influence the fragmentation patterns observed in subsequent tandem mass spectrometry experiments.
The sensitivity of ESI-MS for glycan analysis can be quite high, with detection limits reaching the femtomole range, especially when coupled with separation techniques like HPLC. nih.gov However, the ionization efficiency of native glycans can be low due to their hydrophilic nature. nih.gov
Table 1: Expected ESI-MS Ions for GlcNAc(β1-3)aldehydo-Gal (Molecular Formula: C₁₄H₂₅NO₁₀)
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₂₆NO₁₀⁺ | 384.1500 |
| [M+Na]⁺ | C₁₄H₂₅NNaO₁₀⁺ | 406.1319 |
| [M+K]⁺ | C₁₄H₂₅NKO₁₀⁺ | 422.1059 |
| [M-H]⁻ | C₁₄H₂₄NO₁₀⁻ | 382.1355 |
| [M+HCOO]⁻ | C₁₅H₂₆NO₁₂⁻ | 428.1409 |
This table presents the theoretical monoisotopic masses for common adducts of GlcNAc(β1-3)aldehydo-Gal.
Tandem mass spectrometry (MS/MS) is indispensable for elucidating the sequence and linkage of disaccharides. In an MS/MS experiment, a specific ion (e.g., the [M+Na]⁺ ion of GlcNAc(β1-3)aldehydo-Gal) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information.
Glycosidic bond cleavages are the most common fragmentation pathways, yielding B and Y ions (following the Domon and Costello nomenclature), which reveal the sequence of monosaccharide units. Cross-ring cleavages, producing A and X ions, are also observed and are particularly informative for determining the linkage position between the monosaccharides. nih.govnih.gov For instance, the presence of specific cross-ring fragments can help differentiate between 1-3, 1-4, and 1-6 linkages. youtube.comnih.gov The fragmentation pattern is highly dependent on the type of adduct ion (protonated vs. sodiated) and the collision energy used. nih.gov Sodiated ions are often preferred for structural analysis as they tend to produce more stable and informative fragment ions with less rearrangement compared to protonated ions. nih.gov
In the case of GlcNAc(β1-3)aldehydo-Gal, MS/MS analysis would be expected to show a prominent Y-ion corresponding to the loss of the GlcNAc residue and a B-ion corresponding to the GlcNAc unit. The presence and relative abundance of specific cross-ring fragments would be key to confirming the β1-3 linkage. For example, the observation of a 1,3A₃ ion at m/z 465.1 has been used to identify a GalNAc-GlcNAc antenna. nih.gov
To overcome the poor ionization efficiency of native glycans and to aid in structural analysis, various derivatization strategies are employed. nih.gov These chemical modifications can increase the hydrophobicity of the molecule, leading to improved signal intensity in MS. youtube.com
Common derivatization techniques include:
Permethylation: This is one of the most widely used methods where all free hydroxyl and N-acetyl groups are methylated. Permethylation significantly enhances ionization efficiency and stabilizes sialic acid residues. nih.gov It also provides linkage information as the original linkage positions remain unmethylated and can be identified after hydrolysis and further analysis.
Reductive Amination: The reducing end of the disaccharide can be tagged with a fluorescent or chromophoric label, such as 2-aminobenzamide (B116534) (2-AB) or procainamide. This not only improves detection in HPLC but also enhances ESI-MS sensitivity. americanpharmaceuticalreview.com
Acetylation: Similar to permethylation, acetylation increases the hydrophobicity of the glycan. youtube.com
These derivatization methods can influence the fragmentation patterns in MS/MS, sometimes providing more definitive structural information. youtube.com For example, derivatization can direct fragmentation pathways, making the interpretation of spectra more straightforward. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification of GlcNAc(β1-3)aldehydo-Gal and for the separation of potential isomers.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing disaccharides. researchgate.net Due to the hydrophilic nature of glycans, specific types of HPLC are particularly effective:
Hydrophilic Interaction Chromatography (HILIC): HILIC is a common technique for the separation of underivatized glycans. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Porous Graphitized Carbon (PGC) Chromatography: PGC columns offer excellent selectivity for resolving glycan isomers, including anomers (α and β forms of the reducing sugar) and linkage isomers, without the need for derivatization. nih.govrsc.org
Reversed-Phase HPLC (RP-HPLC): This technique is highly effective for separating glycans that have been derivatized with a hydrophobic tag. nih.govsigmaaldrich.com
When coupled with mass spectrometry (LC-MS), HPLC provides an online separation and identification platform that is highly sensitive and specific. nih.govresearchgate.netchromatographytoday.com This is crucial for analyzing complex biological samples where GlcNAc(β1-3)aldehydo-Gal might be present among other sugars. nih.gov The purity of a GlcNAc(β1-3)aldehydo-Gal sample can be readily assessed by the presence of a single, sharp peak in the chromatogram.
Table 2: Common HPLC Modes for Disaccharide Analysis
| HPLC Mode | Stationary Phase | Mobile Phase | Analyte Form | Separation Principle |
| HILIC | Polar (e.g., Amide, Diol) | High Organic | Native or Labeled | Partitioning into a water-enriched layer on the stationary phase. |
| PGC | Porous Graphitized Carbon | Aqueous/Organic | Native | Adsorption based on shape and electronic interactions. |
| RP-HPLC | Non-polar (e.g., C18) | Aqueous/Organic | Derivatized | Hydrophobic interactions. |
This table summarizes the key features of HPLC modes commonly used for analyzing disaccharides like GlcNAc(β1-3)aldehydo-Gal.
Capillary electrophoresis (CE) is another high-resolution separation technique used in glycan analysis. researchgate.netbioglyco.com CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. While native neutral glycans are not directly amenable to CE, they can be analyzed after derivatization with a charged or chromophoric tag. researchgate.net
CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample consumption. It is particularly useful for separating isomeric glycans. For instance, CE in a borate (B1201080) buffer can separate underivatized monosaccharides and oligosaccharides due to the formation of charged complexes between the hydroxyl groups of the sugars and borate ions. researchgate.net The separation of derivatized glycans by CE, often coupled with laser-induced fluorescence (LIF) detection or MS, provides a highly sensitive analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural elucidation of oligosaccharides, including the determination of stereochemistry, linkage positions, and anomeric configurations. nih.govacs.org For the disaccharide GlcNAc(β1-3)aldehydo-Gal, NMR analysis provides critical insights into the β-configuration of the glycosidic bond, the 1→3 linkage, and the conformation of the individual monosaccharide residues. The "aldehydo" designation indicates that the galactose residue exists in its acyclic form, possessing a free aldehyde group at the C1 position, which introduces unique spectral features.
The stereochemical assignment is primarily achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. nih.govresearchgate.net
Detailed Research Findings
The determination of the β-glycosidic linkage relies on two key NMR parameters: the coupling constant of the anomeric proton (³J(H1',H2')) and the observation of specific Nuclear Overhauser Effects (NOEs).
Anomeric Configuration (β-linkage): The anomeric proton (H-1') of the N-acetylglucosamine (GlcNAc) residue is a crucial reporter for the stereochemistry of the glycosidic bond. In a β-linked GlcNAc residue, the H-1' and H-2' protons are in a trans-diaxial orientation. This arrangement results in a large scalar coupling constant, typically in the range of ³J(H1',H2') ≈ 8-9 Hz. This value is distinctly different from the smaller coupling constant (≈ 3-4 Hz) expected for an α-anomeric configuration, where the protons are in an equatorial-axial relationship.
Linkage Position (1→3): The 1→3 linkage between the GlcNAc and galactose units is unequivocally established using through-space and through-bond correlation experiments.
NOESY/ROESY: These experiments detect protons that are close in space. A key NOE is expected between the anomeric proton of the GlcNAc residue (H-1') and the proton on the linkage carbon of the galactose residue (H-3). The presence of this H-1'/H-3 cross-peak provides direct evidence of the 1→3 linkage. researchgate.net
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. A crucial correlation would be observed between the anomeric proton of GlcNAc (H-1') and the C-3 carbon of the galactose unit, and conversely, between the H-3 proton of galactose and the anomeric carbon (C-1') of GlcNAc. nih.gov
Aldehyde Group Confirmation: The open-chain nature of the galactose residue is confirmed by the presence of a distinct aldehyde proton signal in the ¹H NMR spectrum. This signal appears far downfield, typically in the δ 9.5-9.8 ppm range, well-separated from other sugar protons. researchgate.net The corresponding aldehyde carbon (C-1) would resonate at approximately δ 200-205 ppm in the ¹³C NMR spectrum.
The complete assignment of all proton and carbon signals is achieved by systematically analyzing COSY, TOCSY, HSQC, and HMBC spectra. The TOCSY experiment is particularly useful for identifying all protons within a single sugar spin system, starting from the well-resolved anomeric proton signal. nih.govnih.gov
Data Tables
The following tables present the expected ¹H and ¹³C NMR chemical shifts for GlcNAc(β1-3)aldehydo-Gal, based on data from related compounds and established chemical shift principles. nih.govnih.govnih.gov The data is recorded in D₂O. Chemical shifts (δ) are given in parts per million (ppm).
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for GlcNAc(β1-3)aldehydo-Gal
| Proton | GlcNAc Residue (β1→) | aldehydo-Gal Residue (→3) |
|---|---|---|
| H-1 | ~4.70 (d, J ≈ 8.5 Hz) | ~9.65 (d, J ≈ 1.5 Hz) |
| H-2 | ~3.75 | ~4.20 |
| H-3 | ~3.90 | ~4.35 |
| H-4 | ~3.70 | ~4.15 |
| H-5 | ~3.50 | ~4.05 |
| H-6a | ~3.92 | ~3.80 |
| H-6b | ~3.78 | ~3.75 |
| NAc CH₃ | ~2.05 | - |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for GlcNAc(β1-3)aldehydo-Gal
| Carbon | GlcNAc Residue (β1→) | aldehydo-Gal Residue (→3) |
|---|---|---|
| C-1 | ~103.5 | ~204.0 |
| C-2 | ~56.8 | ~71.5 |
| C-3 | ~74.8 | ~82.0 (linkage site) |
| C-4 | ~70.5 | ~69.5 |
| C-5 | ~76.9 | ~73.0 |
| C-6 | ~61.8 | ~64.0 |
| NAc CH₃ | ~23.1 | - |
| NAc C=O | ~175.5 | - |
Vi. Theoretical and Computational Investigations of Aldehyde Functionalized Glycans
Molecular Modeling of GlcNAc(β1-3)aldehydo-Gal Conformations
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of glycans in solution. While direct MD studies on GlcNAc(β1-3)aldehydo-Gal are not extensively published, valuable insights can be drawn from simulations of its structural isomer, Gal(β1-3)GlcNAc. nih.gov MD simulations of Gal(β1-3)GlcNAc in explicit water have been used to characterize its hydration pattern and conformational preferences. nih.gov Such studies compute radial distribution functions, intramolecular and intermolecular hydrogen bonds, and water residence times to understand the molecule's behavior. nih.gov
For GlcNAc(β1-3)aldehydo-Gal, the primary difference lies in the replacement of the hydroxymethyl group on the galactose residue with an aldehyde group. This modification is expected to significantly influence the conformational dynamics. The aldehyde group is more polar and can act as a hydrogen bond acceptor. Its presence would alter the pattern of intramolecular hydrogen bonding, particularly involving the GlcNAc residue. For instance, an intramolecular hydrogen bond observed in the isomer between the ring oxygen of the first unit and a hydroxyl group of the second might be affected, which could, in turn, influence its interaction with receptors. nih.gov
Table 1: Representative Parameters for Molecular Dynamics Simulation of a Disaccharide
| Parameter | Typical Value/Condition | Purpose |
| Force Field | GLYCAM, CHARMM, AMBER | To describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | To explicitly represent the solvent environment. |
| Ensemble | NPT (Isothermal-isobaric) | To simulate constant particle number, pressure, and temperature, mimicking laboratory conditions. nih.gov |
| Simulation Time | >100 ns | To ensure adequate sampling of conformational space. acs.org |
| Temperature | 300 K | To simulate physiological temperature. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
The results from such simulations would provide a probability distribution of different conformers, highlighting the most stable, low-energy states of the molecule in an aqueous environment.
Computational Studies of Glycan-Enzyme Docking and Interaction Dynamics
The aldehyde functionality in GlcNAc(β1-3)aldehydo-Gal makes it an interesting candidate for interaction with various enzymes, either as a substrate, an inhibitor, or a covalent modifier. Molecular docking and MD simulations are used to predict and analyze these interactions. researchgate.net
Docking studies can predict the binding pose of GlcNAc(β1-3)aldehydo-Gal within the active site of a target enzyme. These studies are crucial for understanding the specificity of glycan-processing enzymes like glycosyltransferases or glycosidases. For example, docking could reveal whether the aldehyde-modified galactose residue can fit into the acceptor binding site of a galactosyltransferase. The scoring functions used in docking programs estimate the binding affinity, helping to rank potential binders. nih.gov
Following docking, MD simulations of the enzyme-ligand complex can provide detailed insights into the dynamics and stability of the interaction. researchgate.netnih.gov These simulations can reveal:
Key Amino Acid Residues: Identifying the specific residues that form hydrogen bonds, and have hydrophobic or electrostatic interactions with the glycan. researchgate.netnih.gov
Conformational Changes: Observing any changes in the enzyme or ligand structure upon binding.
Water-Mediated Interactions: Understanding the role of water molecules in bridging interactions between the glycan and the protein.
The aldehyde group itself can be a key interaction point. It can form strong hydrogen bonds with donor groups on the protein, such as the side chains of arginine, lysine (B10760008), or asparagine. Furthermore, it opens the possibility of covalent docking, where the aldehyde forms a reversible or irreversible covalent bond (e.g., a Schiff base with a lysine residue) with the enzyme. nih.gov
Table 2: Potential Interactions in an Enzyme-GlcNAc(β1-3)aldehydo-Gal Complex
| Interaction Type | Ligand Group | Potential Enzyme Residue |
| Hydrogen Bonding | Aldehyde oxygen, Hydroxyls, Acetamido group | Asp, Glu, Asn, Gln, Ser, Thr, Tyr, Arg, Lys, His |
| Hydrophobic Interactions | Acetyl methyl group, Pyranose ring faces | Trp, Phe, Tyr, Leu, Ile, Val |
| Covalent Bonding (Schiff Base) | Aldehyde carbon | Lysine (ε-amino group) |
In Silico Prediction of Reactivity and Derivatization Outcomes
The aldehyde group is a versatile chemical handle for derivatization. Computational chemistry, including quantum mechanics (QM) methods, can be used to predict the reactivity of the aldehyde in GlcNAc(β1-3)aldehydo-Gal and the likely outcomes of various chemical modifications. nih.govacs.org
Schiff Base Formation: The reaction of the aldehyde with primary amines to form an imine (Schiff base) is a common bioconjugation strategy. nih.gov QM calculations can model the reaction pathway, determine the activation energies, and predict the stability of the resulting imine.
Reductive Amination: The subsequent reduction of the imine to a stable secondary amine can also be modeled. nih.gov This is a widely used method for stably linking glycans to proteins or surfaces.
Oxime Ligation: Reaction with aminooxy-functionalized molecules to form a stable oxime linkage is another powerful conjugation method. acs.org The efficiency and stability of this reaction can be assessed computationally.
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack. Computational models can predict the reactivity towards various nucleophiles, providing a basis for designing new derivatives.
In silico methods can also predict how the electronic properties of the entire molecule influence the aldehyde's reactivity. For instance, density functional theory (DFT) can be used to calculate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org A small HOMO-LUMO gap can suggest good chemical reactivity. acs.org Such predictions can guide the synthetic chemist in choosing the appropriate reaction conditions and reagents for derivatization. nih.gov
Table 3: Predicted Reactivity and Derivatization of GlcNAc(β1-3)aldehydo-Gal
| Reaction Type | Reagent | Product | Computational Insight |
| Schiff Base Formation | R-NH₂ | Imine | Reaction kinetics, equilibrium position nih.gov |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine | Stability of the final product nih.gov |
| Oxime Ligation | R-ONH₂ | Oxime | High stability and specificity prediction acs.org |
| Hydrazone Formation | R-NHNH₂ | Hydrazone | Favorable binding interactions acs.org |
| Wittig Reaction | Phosphonium ylide | Alkene | Feasibility and stereochemical outcome |
Glycoinformatics Approaches for Structural Representation and Database Integration
For a novel compound like GlcNAc(β1-3)aldehydo-Gal to be useful to the wider scientific community, it must be integrated into the existing framework of glycoinformatics. This involves standardized representation and inclusion in relevant databases. nih.gov
Structural Representation: Several notation systems are used to represent glycan structures in a machine-readable format. The most common include:
IUPAC-condensed: GlcNAc(b1-3)Gal-ol (where '-ol' would signify the aldehyde)
LINUCS (Linear Notation for Unique description of Carbohydrate Sequences): A linear text string representation.
GlycoCT: A more detailed format that specifies linkage and residue modifications.
Symbol Nomenclature for Glycans (SNFG): A visual representation using colored shapes for different monosaccharides. The galactose would be a yellow circle, and the GlcNAc a blue square. The aldehyde modification would need a specific annotation.
Database Integration: Numerous databases exist to catalog glycan structures and their interactions. glycoinfo.orgglycopedia.eu For GlcNAc(β1-3)aldehydo-Gal, relevant databases would include:
Structure Databases: Databases like GlyTouCan, the international glycan structure repository, would assign a unique accession number to the defined structure, ensuring its unambiguous identification. Integration into databases like the Carbohydrate Structure Database (CSDB) would also be pertinent. glycoinfo.org
Experimental Databases: If the compound is used in glycan array experiments, the data could be deposited in databases like GlycoPattern to analyze its binding profile against various glycan-binding proteins. glycoinfo.org
Integrated Resources: Portals like GlyGen and GlyCosmos aim to integrate glycan data with genetic, proteomic, and other biological information. glycopedia.euglycosmos.org The inclusion of GlcNAc(β1-3)aldehydo-Gal and its properties would allow researchers to cross-reference it with information on enzymes, pathways, and diseases. glycosmos.orggenome.jp
Table 4: Relevant Glycoinformatics Resources for GlcNAc(β1-3)aldehydo-Gal
| Resource | Type | Relevance |
| GlyTouCan | Structure Repository | Provides a unique, permanent accession number for the glycan structure. |
| GlyCosmos | Integrated Portal | Links the glycan structure to genes, proteins, lipids, and pathways. glycosmos.org |
| GlyGen | Integrated Portal | Integrates and harmonizes glycan data from multiple international sources. glycopedia.eu |
| CSDB | Structure Database | Focuses on microbial and plant glycans but has broad structural data. glycoinfo.org |
| PDB | 3D Structure Database | Would house the 3D coordinates of the glycan if co-crystallized with a protein. |
| UniCarb-DB | MS/MS Database | Could store mass spectrometry fragmentation data of the compound. nih.gov |
Through these glycoinformatics tools, the structural, theoretical, and experimental data generated for GlcNAc(β1-3)aldehydo-Gal can be standardized, archived, and made accessible, facilitating its use in future research and discovery. nih.gov
Vii. Future Directions and Emerging Research Avenues
Development of Novel Bioconjugation Chemistries for Aldehyde-Modified Glycans
The aldehyde group is a versatile functional group for bioconjugation due to its reactivity with a variety of nucleophiles under mild, physiological conditions. nih.gov This reactivity has been exploited to develop several key ligation strategies for attaching aldehyde-modified glycans to proteins, lipids, and other molecules of interest.
Future research in this area is focused on developing even more robust and selective bioconjugation methods. While established methods like reductive amination and the formation of oxime and hydrazone linkages are widely used, they have certain limitations. nih.govacs.org Reductive amination, for instance, requires a reducing agent which can have off-target effects. mdpi.com Oxime and hydrazone ligations, while efficient, can sometimes suffer from reversibility under certain conditions. nih.gov
Emerging strategies aim to overcome these challenges. For example, the development of novel catalysts and reaction conditions for reductive amination that are more biocompatible and efficient is an active area of research. Additionally, new bioorthogonal reactions that are faster and form more stable linkages are being explored. One such example is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene and has shown promise in glycoconjugation. nih.gov The table below summarizes some key bioconjugation chemistries applicable to aldehyde-modified glycans.
| Reaction | Reactants | Linkage Formed | Key Features |
| Reductive Amination | Aldehyde, Amine | Secondary Amine | Well-established, can be performed under aqueous conditions. acs.orgnih.gov |
| Oxime Ligation | Aldehyde, Aminooxy | Oxime | High specificity, rapid reaction kinetics under mild acidic conditions. nih.govacs.org |
| Hydrazone Ligation | Aldehyde, Hydrazide | Hydrazone | Forms stable conjugates, widely used for labeling. nih.gov |
| Pictet-Spengler Reaction | Aldehyde, N-terminal Tryptophan/Histidine | Tetrahydro-β-carboline | Site-specific modification of proteins. nih.gov |
| Thiol-Ene Reaction | Aldehyde (after modification to an alkene), Thiol | Thioether | Forms stable C-S bonds, proceeds under mild conditions. nih.gov |
The continued development of these and other novel bioconjugation techniques will be crucial for the effective use of GlcNAc(b1-3)aldehydo-Gal in a variety of applications, from creating well-defined neoglycoproteins to developing new diagnostic tools. friscourtlab.com
Integration with Single-Cell Glycomics and Proteomics Methodologies
Single-cell analysis has revolutionized our understanding of cellular heterogeneity. youtube.com Applying these techniques to study the glycome and proteome at the single-cell level holds immense promise for unraveling the complex roles of glycosylation in health and disease. nih.govtechnologynetworks.com Aldehyde-functionalized glycans like this compound can serve as powerful tools in this context.
By metabolically labeling cells with an aldehyde-tagged precursor of GlcNAc(b1-3)Gal, researchers can selectively tag and identify cells expressing this specific glycan. This "glycan reporter" can then be detected using a variety of methods compatible with single-cell analysis. For example, the aldehyde handle can be reacted with a fluorescent probe for analysis by flow cytometry or microscopy, or with a mass tag for analysis by mass cytometry (CyTOF). nih.gov
This approach allows for the correlation of the presence of a specific glycan with other cellular markers, such as surface proteins or intracellular signaling molecules, at the single-cell level. This can provide unprecedented insights into the function of GlcNAc(b1-3)Gal in different cell populations and in response to various stimuli. The table below outlines a potential workflow for integrating aldehyde-modified glycans with single-cell analysis.
| Step | Description | Potential Techniques |
| Metabolic Labeling | Introduction of an aldehyde-containing precursor of GlcNAc(b1-3)Gal into cells. | Cell culture with modified monosaccharide. |
| Bioconjugation | Reaction of the aldehyde-tagged glycan with a reporter molecule. | Fluorescent probes, mass tags, biotin (B1667282). nih.gov |
| Single-Cell Analysis | Analysis of individual cells to detect the reporter and other cellular markers. | Flow cytometry, mass cytometry (CyTOF), single-cell mass spectrometry. youtube.comnih.gov |
| Data Analysis | Correlation of glycan expression with other cellular parameters. | Bioinformatic analysis to identify cell subpopulations and functional relationships. |
The integration of aldehyde-based glycan labeling with advanced single-cell proteomics and glycomics platforms will be a key driver of future discoveries in glycobiology. nih.gov
Advancements in Automated Glycan Synthesis Incorporating Aldehyde Moieties
The synthesis of complex glycans is a major bottleneck in glycoscience. acs.org Automated glycan assembly (AGA) has emerged as a powerful technology to address this challenge, enabling the rapid and reproducible synthesis of a wide range of oligosaccharides. nih.govnih.gov
A key area of future development is the incorporation of functional handles, such as aldehydes, into glycans during automated synthesis. This would allow for the routine production of well-defined, functionalized glycans like this compound for a variety of applications.
Current AGA platforms primarily focus on the assembly of the glycan backbone. acs.org To incorporate an aldehyde group, a protected aldehyde-containing building block would need to be synthesized and integrated into the automated synthesis workflow. This presents several challenges, including the stability of the aldehyde group to the various reaction conditions used in AGA.
Researchers are exploring different strategies to overcome these hurdles, such as using protected aldehyde precursors that can be deprotected at the end of the synthesis. The development of new protecting groups and deprotection strategies compatible with AGA is an active area of research. The table below highlights key considerations for incorporating aldehyde moieties in automated glycan synthesis.
| Challenge | Potential Solution | Research Focus |
| Stability of the aldehyde group | Use of protected aldehyde precursors. | Development of novel, orthogonal protecting groups. |
| Compatibility with AGA chemistry | Optimization of coupling and deprotection steps. | Design of new linkers and solid supports. |
| Purification of the final product | Introduction of purification tags. | Development of efficient purification methods for functionalized glycans. |
The successful integration of aldehyde functionalities into automated glycan synthesis will significantly accelerate research in glycobiology by providing a reliable source of these important molecular tools. rsc.org
Exploration of Aldehyde-Functionalized Glycans in Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. cas.orgyoutube.com This powerful set of tools has enabled the study of biomolecules in their natural environment with unprecedented precision. nih.gov
Aldehyde-functionalized glycans are excellent candidates for bioorthogonal chemistry applications. nih.gov The aldehyde group is not naturally present in most biological systems, making it a "bioorthogonal" functional handle. nih.gov This allows for the selective labeling and tracking of aldehyde-tagged glycans in living cells and organisms.
One of the most exciting future directions for this compound is its use in bioorthogonal "click" reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility. By reacting this compound with a bioorthogonal reaction partner, such as a molecule containing a hydrazide or aminooxy group, researchers can attach a variety of probes to the glycan. nih.gov
This opens up a wide range of possibilities, including:
Imaging: Attaching fluorescent dyes to visualize the localization and dynamics of GlcNAc(b1-3)Gal in living cells. cas.org
Proteomics: Identifying the proteins that bind to GlcNAc(b1-3)Gal by using an affinity tag.
Drug Delivery: Targeting drugs to specific cells by conjugating them to GlcNAc(b1-3)Gal.
The table below lists some of the key bioorthogonal reactions that can be used with aldehyde-functionalized glycans.
| Bioorthogonal Reaction | Reaction Partners | Key Advantages |
| Oxime/Hydrazone Ligation | Aldehyde + Aminooxy/Hydrazide | High specificity, fast kinetics. nih.gov |
| Staudinger Ligation | Azide + Phosphine | Highly selective, no catalyst required. cas.org |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne + Azide | Fast, no copper catalyst needed. friscourtlab.com |
The continued exploration of aldehyde-functionalized glycans like this compound in the context of bioorthogonal chemistry will undoubtedly lead to new discoveries and technologies with significant impacts on biology and medicine. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
